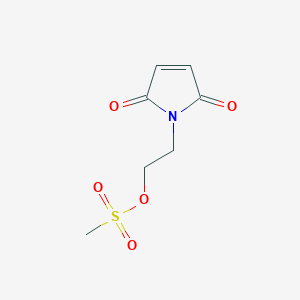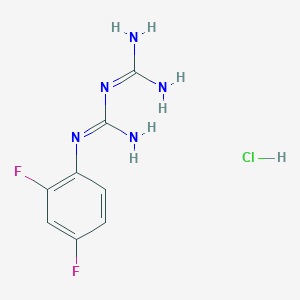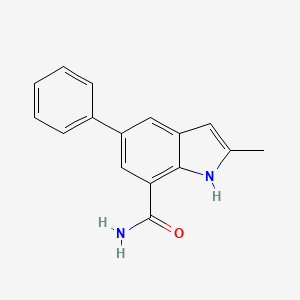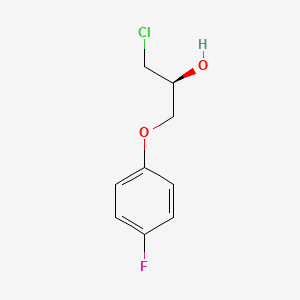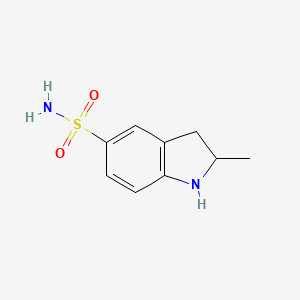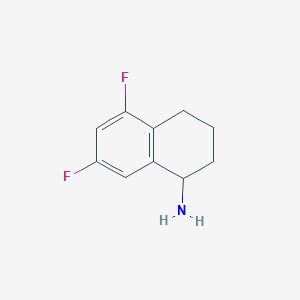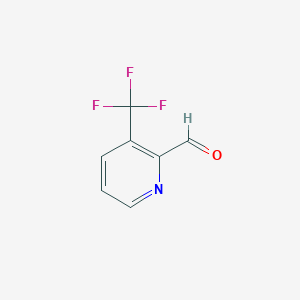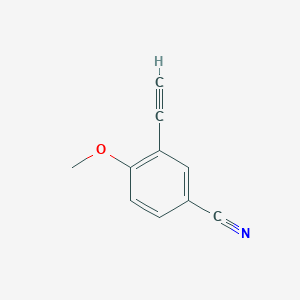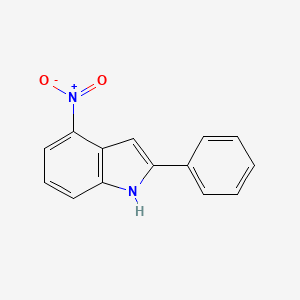
4-Nitro-2-phényl-1H-indole
Vue d'ensemble
Description
4-Nitro-2-phenyl-1H-indole is a compound that belongs to the class of organic compounds known as indoles . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are important due to their biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of indole derivatives has witnessed considerable activity in the past decade . The synthesis includes the catalytic coupling of o-iodoaniline with phenylacetylene leading to 2-aminotolan, the preparation of the derivative of the last at the nitrogen atom, and its catalytic cyclization to the corresponding indole .Molecular Structure Analysis
The molecular formula of 4-Nitro-2-phenyl-1H-indole is C14H10N2O2 . The average mass is 238.241 Da and the monoisotopic mass is 238.074234 Da .Chemical Reactions Analysis
Indoles are reactive at four different positions including the carbon atom 3 . They are known for their value in the development of new compounds of pharmaceutical interest .Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de 4-nitro-2-phényl-1H-indole ont été étudiés pour leur potentiel en tant qu'agents antiviraux. Par exemple, certains dérivés ont montré une activité inhibitrice contre le virus de la grippe A et le virus Coxsackie B4 . La présence du groupe nitro en position 4 et du groupe phényle en position 2 sur la structure cyclique de l'indole peut contribuer à la capacité du composé à interférer avec la réplication virale.
Propriétés Anti-inflammatoires
Les dérivés de l'indole, y compris ceux avec un groupe nitro, ont été synthétisés et évalués pour leur activité inhibitrice de la cyclooxygénase-2 (COX-2) in vitro ainsi que pour leurs effets anti-inflammatoires in vivo . Ces composés pourraient potentiellement être utilisés pour développer de nouveaux médicaments anti-inflammatoires ciblant la COX-2, une enzyme impliquée dans le processus inflammatoire.
Applications Anticancéreuses
Le noyau indole est une caractéristique commune à de nombreux composés naturels et synthétiques ayant des propriétés anticancéreuses. Les dérivés de this compound ont été explorés pour leur capacité à induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses, telles que les cellules cancéreuses du sein triple-négatives . Cela suggère leur utilisation potentielle en thérapie anticancéreuse, en particulier pour cibler les types de cancer agressifs.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 4-nitro-2-phenyl-1h-indole, have been found to bind with high affinity to multiple receptors . These compounds are often used in the treatment of various disorders and diseases due to their broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . These compounds can affect the pathways related to the biological activities mentioned above.
Pharmacokinetics
The polar nature of the indole ring in similar compounds suggests that the pharmacokinetic parameters of 4-nitro-2-phenyl-1h-indole should be improved to a great extent .
Result of Action
Indole derivatives are known to have various biological activities, which suggest that they can have diverse molecular and cellular effects .
Action Environment
The synthesis and stability of similar indole derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
4-Nitro-2-phenyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . Additionally, 4-Nitro-2-phenyl-1H-indole interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions are primarily mediated through binding to specific active sites on the enzymes and proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of 4-Nitro-2-phenyl-1H-indole on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 4-Nitro-2-phenyl-1H-indole can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes. These effects on cellular processes highlight the potential therapeutic applications of 4-Nitro-2-phenyl-1H-indole in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of 4-Nitro-2-phenyl-1H-indole involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, 4-Nitro-2-phenyl-1H-indole can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of certain biochemical reactions. Additionally, it can activate specific enzymes by inducing conformational changes that enhance their catalytic activity. Furthermore, 4-Nitro-2-phenyl-1H-indole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of 4-Nitro-2-phenyl-1H-indole over time in laboratory settings have been extensively studied. It has been found to exhibit stability under various experimental conditions, with minimal degradation over time . Long-term studies have shown that 4-Nitro-2-phenyl-1H-indole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These findings suggest that 4-Nitro-2-phenyl-1H-indole is a stable compound with potential long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-Nitro-2-phenyl-1H-indole vary with different dosages in animal models. Studies have shown that low doses of 4-Nitro-2-phenyl-1H-indole can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage of 4-Nitro-2-phenyl-1H-indole for therapeutic applications to minimize potential side effects.
Metabolic Pathways
4-Nitro-2-phenyl-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes For example, 4-Nitro-2-phenyl-1H-indole can inhibit enzymes involved in glycolysis, leading to a decrease in glucose metabolism and an increase in alternative metabolic pathways
Transport and Distribution
The transport and distribution of 4-Nitro-2-phenyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins . It has been observed to accumulate in certain cellular compartments, including the nucleus and mitochondria, where it exerts its effects on cellular function. Additionally, 4-Nitro-2-phenyl-1H-indole can be transported across cell membranes through active transport mechanisms, allowing it to reach its target sites within the cell.
Subcellular Localization
The subcellular localization of 4-Nitro-2-phenyl-1H-indole plays a crucial role in its activity and function. It has been found to localize to specific compartments or organelles, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is mediated by targeting signals or post-translational modifications that direct 4-Nitro-2-phenyl-1H-indole to its specific sites of action. The subcellular localization of 4-Nitro-2-phenyl-1H-indole is essential for its ability to modulate cellular processes and exert its therapeutic effects.
Propriétés
IUPAC Name |
4-nitro-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)14-8-4-7-12-11(14)9-13(15-12)10-5-2-1-3-6-10/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDVHCLDYBFYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566109 | |
| Record name | 4-Nitro-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7746-36-3 | |
| Record name | 4-Nitro-2-phenyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7746-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



